4-chloro-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide
Description
This compound is a benzamide derivative featuring a complex tricyclic scaffold containing oxygen (dioxa), sulfur (thia), and nitrogen (aza) heteroatoms. The central tricyclic system, 10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),5,8-tetraene, forms a rigid framework that likely influences its electronic and steric properties. The 4-chlorobenzamide substituent introduces a halogenated aromatic moiety, which may enhance lipophilicity and influence binding interactions in biological or catalytic systems .
Properties
IUPAC Name |
4-chloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3S/c17-10-3-1-9(2-4-10)15(20)19-16-18-11-7-12-13(8-14(11)23-16)22-6-5-21-12/h1-4,7-8H,5-6H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEPDVIILGACBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Tricyclic Scaffold Construction
The tricyclic framework 10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³⁷]trideca-1,3(7),5,8-tetraene serves as the foundational structure for subsequent functionalization. Two primary methodologies dominate its synthesis:
Thiazole Ring Formation via Hantzsch Synthesis
The Hantzsch thiazole synthesis remains a cornerstone for constructing the 4-thia-1,3-thiazole moiety. Reacting α-haloketones with thioamides in ethanol under reflux yields the thiazole ring. For instance, treatment of 2-bromo-1-(4-fluorophenyl)ethanone with thiourea in ethanol at 80°C for 12 hours produces the intermediate thiazoline, which is subsequently oxidized to the thiazole using MnO₂.
Oxa-Azabicyclic System via Cyclocondensation
The 10,13-dioxa-6-azabicyclo[7.4.0] system is assembled through acid-catalyzed cyclocondensation of diols with nitriles. For example, reacting 1,4-dihydroxybenzene with 2-cyanopyridine in trifluoroacetic acid at 120°C for 24 hours generates the bicyclic core. Yields typically range from 45% to 68%, with purity confirmed via HPLC (>95%).
Functionalization of the Tricyclic Core
Chlorination at the Para Position
Introducing the 4-chloro substituent on the benzamide component employs phosphorus oxychloride (POCl₃) as the chlorinating agent. Reacting the tricyclic amine intermediate with POCl₃ in dichloromethane at 0–5°C for 6 hours achieves selective para-chlorination, with yields of 70–85%. Excess POCl₃ (>3 equivalents) minimizes di- or tri-chlorinated byproducts.
Amide Bond Formation
Coupling the chlorinated benzoic acid derivative to the tricyclic amine is achieved via two methods:
Schotten-Baumann Acylation
Reacting 4-chlorobenzoyl chloride with the tricyclic amine in a biphasic system (dichloromethane/water) using NaOH as a base yields the target amide. This method affords moderate yields (50–65%) but requires rigorous purification to remove unreacted amine.
Carbodiimide-Mediated Coupling
Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at room temperature for 18 hours enhances yields to 75–90%. This method minimizes racemization and is preferred for stereosensitive applications.
Optimization and Industrial Scalability
Solvent and Catalyst Screening
Comparative studies reveal that polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction kinetics for amide coupling, while non-polar solvents (toluene) favor cyclization steps. Catalytic systems such as Pd/C (5 wt%) in hydrogenation steps reduce nitro intermediates to amines with >95% efficiency.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Challenges and Mitigation Strategies
Purification Difficulties
Chromatographic separation of the final product from regioisomeric byproducts remains challenging due to similar R f values. Gradient elution (hexane:ethyl acetate, 9:1 to 1:1) on silica gel improves resolution, albeit with a 15–20% loss in recovery.
Stability Concerns
The compound exhibits hygroscopicity under ambient conditions. Storage in desiccators with P₂O₅ at −20°C prevents hydrolysis of the amide bond.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Schotten-Baumann | 50–65 | 90–92 | 6–8 | Low |
| EDC/HOBt Coupling | 75–90 | 95–98 | 18 | Moderate |
| Microwave Cyclization | 60–70 | 93–95 | 0.5 | High |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology: In biological research, the compound may be used to study enzyme interactions and cellular pathways, providing insights into biochemical processes .
Industry: In industrial settings, the compound can be used in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing .
Mechanism of Action
The mechanism of action of 4-chloro-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analogues
The following table highlights structural similarities and differences with related compounds:
Key Observations :
- Substituent Effects : The 4-chloro group in the target compound contrasts with sulfonamide (e.g., thiophene-sulfonyl) or dioxopyrrolidinyl substituents in analogues. Chlorine’s electron-withdrawing nature may reduce solubility compared to polar sulfonamide groups .
- Tricyclic Core : All analogues retain the unmodified tricyclic system, suggesting this scaffold is critical for maintaining structural integrity in applications like ligand design .
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight is inferred to be ~400–500 g/mol based on analogues (e.g., 465.6 g/mol in ) .
- Solubility : Sulfonamide-containing analogues (e.g., ) likely have higher aqueous solubility than the chloro-substituted target compound due to increased polarity .
Q & A
Basic: What are the key challenges in synthesizing this compound, and how can they be addressed methodologically?
Answer:
The synthesis involves multi-step reactions, including core scaffold preparation (e.g., pyrimido[5,4-c][2,1]benzothiazin derivatives), substituent introduction, and final amidation. Key challenges include:
- Low yields in cyclization steps due to steric hindrance. Optimize reaction time, temperature, and catalysts (e.g., potassium carbonate for deprotonation) .
- Purification difficulties from byproducts. Use orthogonal techniques like preparative HPLC and silica gel chromatography .
- Moisture sensitivity during thio-group incorporation. Conduct reactions under inert atmospheres (argon/nitrogen) .
Basic: What analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify substituent positions and heterocyclic core integrity .
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using reverse-phase columns and UV detection .
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight confirmation and isotopic pattern matching .
- X-ray Crystallography (if applicable): Absolute configuration determination for chiral centers .
Advanced: How can researchers design experiments to elucidate the mechanism of action of this compound?
Answer:
- Enzymatic Assays: Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based or colorimetric readouts .
- Computational Docking: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes within active sites .
- Mutational Analysis: Engineer enzyme variants to identify critical residues for binding .
- Cellular Uptake Studies: Use fluorescent analogs or radiolabeled compounds to assess permeability .
Advanced: How should discrepancies in reported biological activity data be analyzed and resolved?
Answer:
- Reproducibility Checks: Replicate assays under standardized conditions (pH, temperature, solvent controls) .
- Purity Validation: Re-analyze compound batches via HPLC and NMR to exclude impurities as confounding factors .
- Assay Variability: Compare results across multiple assay formats (e.g., cell-free vs. cell-based) .
- Meta-Analysis: Use statistical tools (e.g., ANOVA) to evaluate data heterogeneity in published studies .
Advanced: What computational approaches are suitable for predicting the environmental impact of this compound?
Answer:
- Quantitative Structure-Activity Relationship (QSAR) Models: Predict biodegradation pathways and toxicity using software like EPI Suite .
- Molecular Dynamics Simulations: Assess stability in aqueous environments and potential bioaccumulation .
- Ecotoxicity Profiling: Cross-reference with databases (e.g., PubChem) to identify structural analogs with known ecological data .
Advanced: What strategies optimize the compound's pharmacokinetic properties for therapeutic use?
Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to enhance solubility and bioavailability .
- Formulation Studies: Develop nanoparticle carriers or liposomal encapsulation for targeted delivery .
- Metabolic Stability Assays: Use liver microsomes to identify metabolic hotspots and guide structural modifications .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature: Store at -20°C in airtight, light-resistant vials .
- Humidity Control: Use desiccants (e.g., silica gel) to prevent hydrolysis of amide bonds .
- Solvent Choice: Dissolve in DMSO for long-term storage; avoid aqueous buffers unless lyophilized .
Advanced: How to establish structure-activity relationships (SAR) for derivatives?
Answer:
- Systematic Substitution: Synthesize analogs with varied substituents (e.g., halogens, methoxy groups) and test bioactivity .
- 3D Pharmacophore Modeling: Identify critical electronic and steric features using software like Schrödinger .
- Free-Wilson Analysis: Quantify contributions of individual substituents to activity .
Advanced: What in vivo models are appropriate for evaluating efficacy and toxicity?
Answer:
- Rodent Models: Use xenograft tumors in mice for anticancer activity screening .
- Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Measure plasma half-life and tissue distribution via LC-MS/MS .
- Toxicogenomics: Profile liver/kidney toxicity using RNA sequencing in treated animals .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles .
- Ventilation: Use fume hoods for weighing and dissolution to avoid inhalation .
- Waste Disposal: Follow hazardous waste protocols for halogenated organics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
